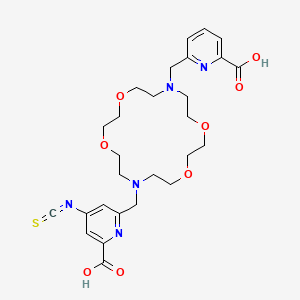
Macropa-NCS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macropa-NCS is a bifunctional chelator designed for targeted alpha therapy, particularly with actinium-225. This compound is a derivative of the macrocyclic chelator macropa, which has been modified to include an isothiocyanate group (-NCS) for conjugation to antibodies or other targeting vectors. This modification allows this compound to form stable complexes with radionuclides, making it a valuable tool in targeted cancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Macropa-NCS involves several steps starting from the macrocyclic chelator macropa. The process typically includes the following steps:
Macrocycle Formation: The initial step involves the formation of the macrocyclic structure through a series of cyclization reactions.
Functionalization: The macrocycle is then functionalized with benzene rings to enhance its rigidity and stability.
Isothiocyanate Group Addition: The final step involves the introduction of the isothiocyanate group (-NCS) to the macrocycle backbone. This step is crucial as it enables the chelator to conjugate with antibodies or other targeting molecules.
The reaction conditions for these steps generally involve mild temperatures and the use of organic solvents to facilitate the reactions. The entire synthesis can be completed in 4-5 steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and stringent quality control measures would be essential to maintain consistency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Macropa-NCS primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly radionuclides like actinium-225. The key reactions include:
Chelation: The macrocyclic structure of this compound allows it to effectively bind metal ions, forming stable complexes.
Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies or other targeting molecules, forming stable thiourea linkages.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts (e.g., actinium-225 nitrate) in aqueous solutions.
Conjugation: Involves the use of antibodies or other targeting molecules with free amine groups.
Major Products
Chelation: The major product is the metal-chelator complex, such as [225Ac]Ac-Macropa-NCS.
Conjugation: The major product is the antibody-chelator conjugate, which can then be radiolabeled with actinium-225 for targeted therapy.
Applications De Recherche Scientifique
Macropa-NCS has several significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a chelating agent to study the coordination chemistry of radionuclides.
Biology: Facilitates the study of biological processes by enabling the targeted delivery of radionuclides to specific cells or tissues.
Medicine: Plays a crucial role in targeted alpha therapy (TAT) for cancer treatment.
Mécanisme D'action
The mechanism of action of Macropa-NCS involves several steps:
Chelation: this compound forms a stable complex with actinium-225 through its macrocyclic structure.
Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies, forming a stable thiourea linkage.
Targeting: The antibody-chelator conjugate binds to specific cancer markers on the surface of cancer cells.
Radiation Delivery: The actinium-225 emits alpha particles, which cause localized damage to the cancer cells’ DNA, leading to cell death.
Comparaison Avec Des Composés Similaires
Macropa-NCS is unique in its ability to form stable complexes with actinium-225 and its versatility in conjugation with various targeting molecules. Similar compounds include:
Propriétés
Formule moléculaire |
C27H35N5O8S |
|---|---|
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]-4-isothiocyanatopyridine-2-carboxylic acid |
InChI |
InChI=1S/C27H35N5O8S/c33-26(34)24-3-1-2-21(29-24)18-31-4-8-37-12-14-39-10-6-32(7-11-40-15-13-38-9-5-31)19-23-16-22(28-20-41)17-25(30-23)27(35)36/h1-3,16-17H,4-15,18-19H2,(H,33,34)(H,35,36) |
Clé InChI |
PKCFWCMMZOUICG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N=C=S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


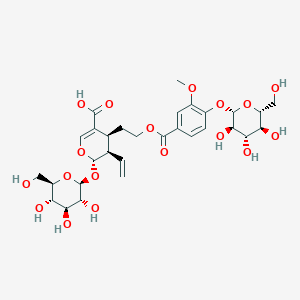
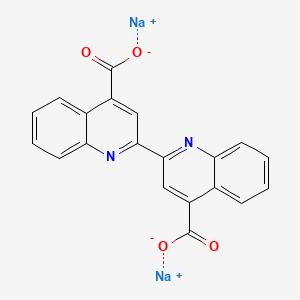
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)
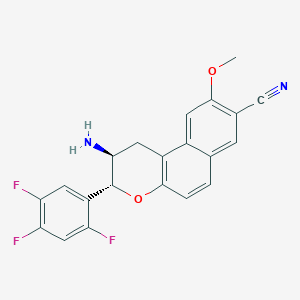

![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
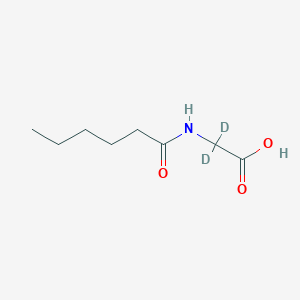

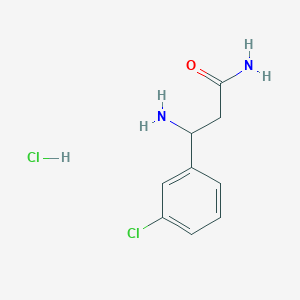
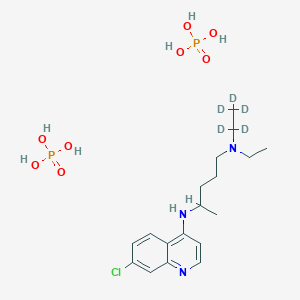
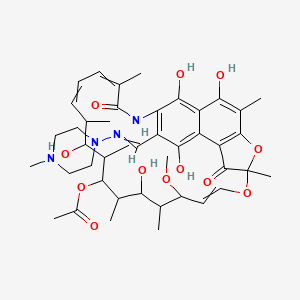
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
